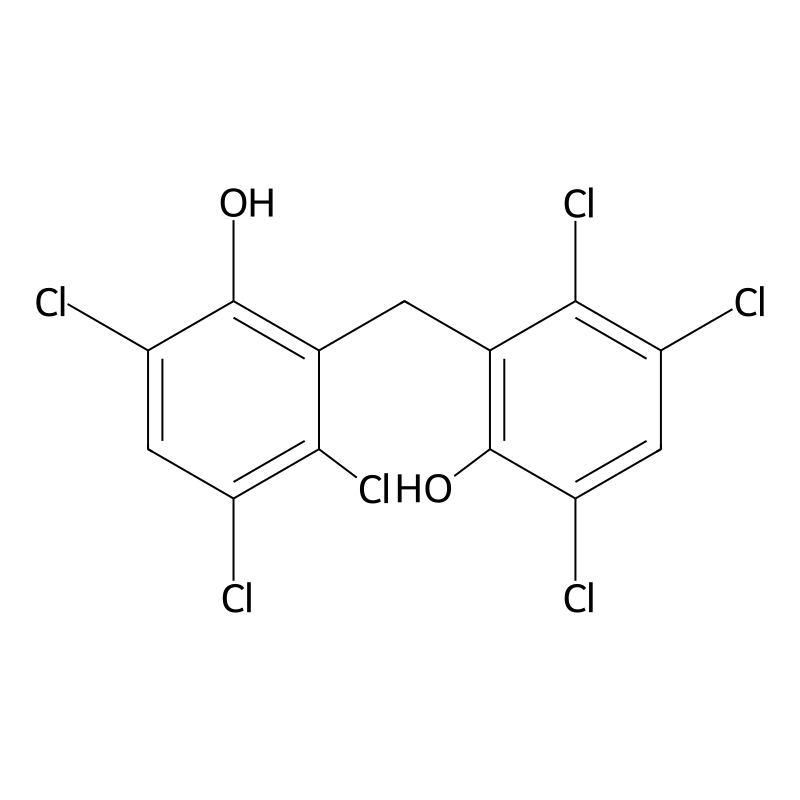

Hexachlorophene

C13H6Cl6O2

C6H(OH)Cl3CH2Cl3(OH)C6H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C13H6Cl6O2

C6H(OH)Cl3CH2Cl3(OH)C6H

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions.

Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether

SOL IN DILUTE SOLUTIONS OF FIXED ALKALI HYDROXIDES

About 100 mg/mL in dimethyl sulfoxide at 20 °C

For more Solubility (Complete) data for HEXACHLOROPHENE (6 total), please visit the HSDB record page.

4.33e-04 g/L

Solubility in water: none

Synonyms

Canonical SMILES

Antimicrobial Properties

Early research focused on hexachlorophene's effectiveness as a germicide. Studies demonstrated its broad-spectrum activity against bacteria, fungi, and some viruses []. This research helped establish hexachlorophene as a popular ingredient in soaps and surgical scrubs.

However, later research revealed limitations. Hexachlorophene showed reduced effectiveness against certain bacteria, particularly Pseudomonas species []. Additionally, concerns arose about the development of bacterial resistance with prolonged use [].

Mechanism of Action

Scientific inquiry has delved into how hexachlorophene exerts its antimicrobial effects. Studies suggest it disrupts the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death []. Further research is ongoing to fully understand the specific mechanisms involved.

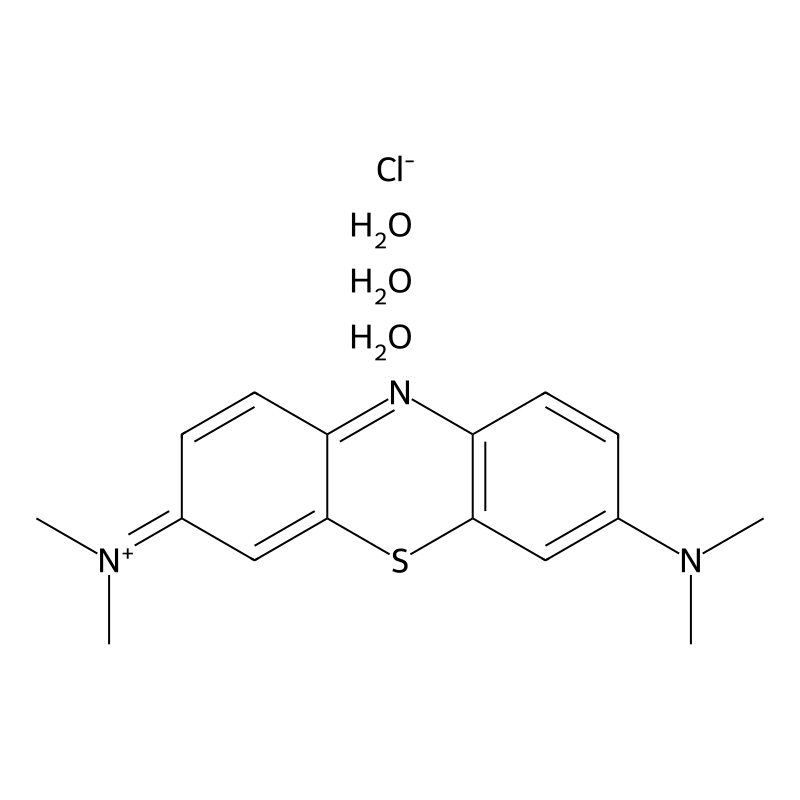

Hexachlorophene, also known as 2,2'-methylenebis(3,4,6-trichlorophenol), is an organochlorine compound that appears as a white, odorless solid. It is primarily known for its use as a disinfectant and antiseptic. The chemical formula for hexachlorophene is C₁₃H₆Cl₆O₂, with a molar mass of 406.89 g/mol. It is insoluble in water but soluble in organic solvents like acetone, ethanol, diethyl ether, and chloroform . Historically, hexachlorophene was widely utilized in medical settings for skin cleansing and as a surgical scrub due to its bacteriostatic properties against Gram-positive bacteria .

Hexachlorophene can be synthesized through the alkylation of 2,4,5-trichlorophenol with formaldehyde. This reaction is exothermic and requires careful temperature control to prevent the formation of toxic byproducts such as 2,3,7,8-tetrachlorodibenzodioxin (TCDD) during production . The compound can decompose upon heating or combustion, releasing toxic gases including chlorine .

The synthesis of hexachlorophene typically involves the following steps:

- Starting Material: 2,4,5-trichlorophenol.

- Reagent: Formaldehyde.

- Reaction Conditions: The reaction must be conducted under controlled temperatures to mitigate the risk of forming toxic contaminants.

- Isolation: The product is purified through crystallization or other separation techniques to ensure the removal of any byproducts.

This method highlights hexachlorophene's chemical stability and the need for stringent safety protocols during its synthesis .

Hexachlorophene has several applications across various fields:

- Medical Use: Primarily used as a topical antiseptic in soaps and creams for skin disorders.

- Agriculture: Employed as a soil fungicide and bactericide.

- Industrial Use: Utilized in formulations for cleaning agents due to its antibacterial properties .

Hexachlorophene has been studied for its interactions with various biological systems:

- Antimicrobial Activity: It shows cumulative antibacterial action with repeated use against specific bacterial strains.

- Toxicological Effects: Prolonged exposure can lead to significant health issues such as neurological damage and potential reproductive toxicity .

- Environmental Impact: Hexachlorophene is highly toxic to aquatic life and poses long-term environmental risks if released into ecosystems .

Hexachlorophene shares structural and functional similarities with other chlorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Hexachlorophene | C₁₃H₆Cl₆O₂ | Antiseptic; effective against Gram-positive bacteria | Known for severe neurotoxicity |

| Bromochlorophene | C₁₂H₈BrCl₄O | Antiseptic; similar antimicrobial properties | Less neurotoxic than hexachlorophene |

| Dichlorophene | C₁₂H₈Cl₂O | Antimicrobial; used in agriculture | Lower toxicity compared to hexachlorophene |

| Triclosan | C₁₂H₇Cl₃O₂ | Broad-spectrum antimicrobial; used in personal care | Notably less toxic but has environmental concerns |

Hexachlorophene's unique combination of structural characteristics and biological activity differentiates it from these compounds while also highlighting its significant health risks associated with its use .

Purity

Physical Description

White to light tan, crystalline powder; [HSDB]

Solid

ODOURLESS WHITE CRYSTALLINE POWDER.

Color/Form

Needles from benzene

WHITE TO LIGHT TAN, CRYSTALLINE POWDER

White, free-flowing powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Taste

LogP

7.54 (LogP)

log Kow = 7.54

6.3

7.54 (calculated)

Odor

Appearance

Melting Point

161-163

165.5 °C

164-165 °C

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Therapeutic Uses

Hexachlorophene is used as a surgical hand scrub and a bacteriostatic skin cleanser. Topical preparations containing hexachlorophene have been used by physicians, dentists, food handlers, pediatric nurses, and other individuals who are in a position to spread contaminants from their hands. Efficacy of hexachlorophene as a topical antiseptic depends on residual amounts of the drug being adsorbed onto the skin. Hexachlorophene is most effective after repeated daily application and may be ineffective in reducing cutaneous flora if used in a single, brief application.

Hexachlorophene has been used topically to suppress staphylococcal infections in patients with acne vulgaris. However, hexachlorophene is not active against Propionibacterium acnes and is of no additional benefit in individuals using topical benzoyl peroxide or topical tetracycline, clindamycin, or erythromycin.

/SRP: Former use/ The use of hexachlorophene in the nursery has diminished sharply since discovery that daily bathing of neonates with 3% hexachlorophene emulsion could result in serious neurotoxicity. In hospitals in which ... /it/ is still used, the practice is to employ low concn (0.25%), which is less effective than 3%, or delay hexachlorophene bath until the 3rd day. Sometimes only the umbilical stump ... is bathed. The practice of subsequently rinsing off hexachlorophene residue with an alcohol or bathing the neonate with nonmedicated soap, in order to prevent absorption of hexachlorophene through the skin, defeats original purpose of use of antiseptic. ... Chlorhexidine ... is a more rational choice of antiseptic ... .

For more Therapeutic Uses (Complete) data for HEXACHLOROPHENE (8 total), please visit the HSDB record page.

Pharmacology

Hexachlorophene is a chlorinated bisphenol antiseptic agent with bacteriostatic activity. Hexachlorophene is used topically in soaps, creams and dermatological preparations and is active against gram-positive organisms, but much less effective against gram-negative organisms. (NCI05)

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AE - Phenol and derivatives

D08AE01 - Hexachlorophene

Mechanism of Action

Hexachlorophene ... /uncouples/ rat liver mitochondrial oxidative phosphorylation.

Brain succinate dehydrogenase (SDH) activity was inhibited by in vitro hexachlorophene (HCP) with a half inhibitory concentration (IC50) of 0.65 x 10(-3) M. The HCP exerted noncompetitive inhibition at 0.5 mM (

Although the exact mechanism(s) of action has not been determined, at low concentrations, hexachlorophene appears to interrupt bacterial electron transport and to inhibit other membrane-bound enzymes. Higher concentrations rupture bacterial membranes.

Vapor Pressure

Pictograms

Acute Toxic;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Hexachlorophene is absorbed systemically (percutaneously) following topical application to the skin. In one study, approximately 3% of a dose of hexachlorophene (in acetone) applied to the skin was absorbed systemically. Serum concentrations of hexachlorophene ranging from 0.009-4.35ug/mL have been reported in neonates bathed daily in hexachlorophene preparations for 1-56 days; highest concentrations occurred in low birthweight infants and infants with abraded or erythematous skin. In adults, 3-4 weeks of daily total body bathing with a 3% hexachlorophene preparation reportedly results in serum concentrations of the drug as high as 1.42 ug/mL. Hexachlorophene serum concentrations of 0.5 mcg/mL or higher have been reported following use of a 3% hexachlorophene preparation as a surgical scrub for hands and forearms 5 times daily for 10 days. In animals, characteristic changes in the CNS associated with hexachlorophene toxicity occur at serum drug concentrations of about 1 ug/mL or greater.

Following topical application to intact skin, hexachlorophene is adsorbed onto the outer layers of skin. Repeated daily application of hexachlorophene results in a residual of the drug being retained on the skin for several days. One study using radiolabeled hexachlorophene indicated that the drug accumulates on the skin during the first 3 or 4 days of repeated use, but the concentration on skin remains relatively constant thereafter. Residual hexachlorophene is retained on the skin for several days after discontinuance of the drug or may be removed by cleansing with non-hexachlorophene-containing soaps or detergents or ethanol or isopropyl alcohol.

Hexachlorophene is absorbed from the GI tract and from intact and denuded skin. Rapid absorption of hexachlorophene may occur following topical application to burned or inflamed skin.

Hexachlorophene was administered intraperitoneally to rats and rabbits. Excretion of this chemical was slow, most (48-83%) excreted unchanged in the feces.

For more Absorption, Distribution and Excretion (Complete) data for HEXACHLOROPHENE (14 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

Hexachlorophene should not be used routinely for prophylactic total body bathing. After use of hexachlorophene, the area, especially sensitive areas such as the scrotum and perineum, should be rinsed thoroughly. If hexachlorophene inadvertently gets into the eyes, the eyes should be flushed promptly and thoroughly with water.

Because of the possibility of rapid and extensive absorption of hexachlorophene, preparations containing the drug should not be used on burned or denuded skin or mucous membranes and should not be used as and/or with occlusive dressings, wet packs, lotions, vaginal packs, or tampons. In addition, hexachlorophene preparations should not be applied to generalized dermatologic conditions (e.g., lesions of ichthyosis congenita, dermatitis of Letterer-Siwe's syndrome).

Hexachlorophene should not be used in individuals sensitive to the drug or any ingredient in the formulation. Because of the possibility of cross-sensitivity, hexachlorophene should not be used in individuals who have demonstrated primary light sensitivity to halogenated phenol derivatives.

For more Drug Warnings (Complete) data for HEXACHLOROPHENE (14 total), please visit the HSDB record page.

Biological Half Life

In newborn infants exposed to soap containing hexachlorophene, its half-life ranged from 6-44 hr ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Isobac /discontinued in 1987/ is a broad spectrum contact soil, foliar fungicide. /Isobac/

Analytic Laboratory Methods

REVERSE PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY WAS USED TO ANALYZE SAMPLES CONTAINING PREDNISOLONE & HEXACHLOROPHENE.

AOAC Method 974.28. Hexachlorophene in Deodorants. Gas Chromatography/Spectrophotometric Method. Detection limit not stated.

OSW Method 8270B-W. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. This method is applicable to all types of waters. Detection limit = 50 ug/l.

For more Analytic Laboratory Methods (Complete) data for HEXACHLOROPHENE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Dates

KMnO

Wanming Cao, Yao Yu, Junyan Wei, Ghada Al-Basher, Xiaoxue Pan, Beibei Li, Xinxin Xu, Nouf Alsultan, Jing Chen, Ruijuan Qu, Zunyao WangPMID: 32599382 DOI: 10.1016/j.chemosphere.2020.127422

Abstract

Hexachlorophene (HCP) is used in a range of general cleaning and disinfecting products and has received increased attention due to its damaging effect to the central nervous system in animals and its toxicity in humans. The chemical oxidation of HCP by KMnOwas performed to systematically evaluate the effects of oxidant dose, pH, temperature, typical anions, humic acid (HA), and various matrices on HCP removal. The second-order rate constant for HCP was determined to be 4.83 × 10

M

s

at pH 7.0 and 25 °C. The presence of HA can inhibit the removal of HCP by KMnO

, while Cl

, NO

, SO

, PO

, and CO

have negligible effects. Degradation products analysis of the reaction, as well as theoretical calculations of HCP molecule and its phenoxy radical species, indicated that KMnO

oxidation for HCP included a C-C bridge bond cleavage, hydroxylation, direct oxidation and self-coupling, and cross-coupling reactions. This study revealed that KMnO

oxidation is an effective technique for eliminating HCP in real water and wastewater.

Qualitative and Quantitative Neuropathology Approaches Using Magnetic Resonance Microscopy (Diffusion Tensor Imaging) and Stereology in a Hexachlorophene Model of Myelinopathy in Sprague-Dawley Rats

Robert C Sills, G Allan Johnson, Robert J Anderson, Crystal L Johnson, Michael Staup, Danielle L Brown, Sheba R Churchill, David M Kurtz, Jesse D Cushman, Suramya Waidyanatha, Veronica Godfrey Robinson, Mark F Cesta, Danica M K Andrews, Mamta Behl, Keith R Shockley, Peter B LittlePMID: 33334257 DOI: 10.1177/0192623320968210

Abstract

It is well established that hexachlorophene, which is used as an antibacterial agent, causes intramyelinic edema in humans and animal models. The hexachlorophene myelinopathy model, in which male Sprague-Dawley rats received 25 to 30 mg/kg hexachlorophene by gavage for up to 5 days, provided an opportunity to compare traditional neuropathology evaluations with magnetic resonance microscopy (MRM) findings. In addition, stereology assessments of 3 neuroanatomical sites were compared to quantitative measurements of similar structures by MRM. There were positive correlations between hematoxylin and eosin and luxol fast blue stains and MRM for identifying intramyelinic edema in the cingulum of corpus callosum, optic chiasm, anterior commissure (aca), lateral olfactory tracts, pyramidal tracts (py), and white matter tracts in the cerebellum. Stereology assessments were focused on the aca, longitudinal fasciculus of the pons, and py and demonstrated differences between control and treated rats, as was observed using MRM. The added value of MRM assessments was the ability to acquire qualitative 3-dimensional (3-D) images and obtain quantitative measurements of intramyelinic edema in 26 neuroanatomical sites in the intact brain. Also, diffusion tensor imaging (fractional anisotropy [FA]) indicated that there were changes in the cytoarchitecture of the white matter as detected by decreases in the FA in the treated compared to the control rats. This study demonstrates creative strategies that are possible using qualitative and quantitative assessments of potential white matter neurotoxicants in nonclinical toxicity studies. Our results lead us to the conclusion that volumetric analysis by MRM and stereology adds significant value to the standard 2-D microscopic evaluations.Long-Term Follow-Up of Longevity and Diffusion Pattern of Hyaluronic Acid in Nasolabial Fold Correction through High-Frequency Ultrasound

Ju Qiao, Qian-Nan Jia, Hong-Zhong Jin, Feng Li, Chun-Xia He, Jun Yang, Ya-Gang Zuo, Lan-Qin FuPMID: 31348336 DOI: 10.1097/PRS.0000000000005848

Abstract

Injectable hyaluronic acid fillers have been widely applied in the clinical treatment of facial wrinkles. However, further information and clinical evidence concerning dermal changes and hyaluronic acid filler longevity after injection and diffusion pattern are limited.The authors evaluated the longevity and diffusion pattern of two hyaluronic acid fillers generated by different cross-linking technologies used in the treatment of nasolabial folds using high-frequency ultrasound. Forty-one subjects were treated with Restylane 2 and the remaining 41 were treated with Dermalax DEEP. Wrinkle severity rating scale score and high-frequency ultrasound evaluation of nasolabial folds were performed before and after the injection of hyaluronic acid filler. The ultrasound images were acquired and analyzed to determine dermal thickness and the shape and distribution of hyaluronic acid filler.

At 2 and 24 weeks from baseline, increased dermal thickness induced by hyaluronic acid filler treatment was not significantly different between groups. At 48 weeks after injection, increased dermal thicknesses of the Restylane 2 group (0.14 ± 0.12 mm) were much lower than those of the Dermalax DEEP group (0.20 ± 0.13 mm). Ultrasound examination revealed that hyaluronic acid materials form well-demarcated and hypoechogenic areas. Restylane 2 tended to form a more diffuse pattern, with multiple smaller bubbles, whereas Dermalax DEEP developed into a more localized configuration, with larger clumps.

This study is the first long-term assessment of nasolabial fold correction that reveals the performance of different hyaluronic acid materials in vivo and validates high-frequency ultrasound as a simple and rapid modality. Hyaluronic acid fillers generated by different cross-linking technologies display differential diffusion patterns in skin tissues.

Therapeutic, II.

A high throughput substrate binding assay reveals hexachlorophene as an inhibitor of the ER-resident HSP70 chaperone GRP78

Andrew J Ambrose, Christopher J Zerio, Jared Sivinski, Cody J Schmidlin, Taoda Shi, Alison B Ross, Kimberly J Widrick, Steven M Johnson, Donna D Zhang, Eli ChapmanPMID: 31129054 DOI: 10.1016/j.bmcl.2019.05.041

Abstract

Glucose-regulated protein 78 (GRP78) is the ER resident 70 kDa heat shock protein 70 (HSP70) and has been hypothesized to be a therapeutic target for various forms of cancer due to its role in mitigating proteotoxic stress in the ER, its elevated expression in some cancers, and the correlation between high levels for GRP78 and a poor prognosis. Herein we report the development and use of a high throughput fluorescence polarization-based peptide binding assay as an initial step toward the discovery and development of GRP78 inhibitors. This assay was used in a pilot screen to discover the anti-infective agent, hexachlorophene, as an inhibitor of GRP78. Through biochemical characterization we show that hexachlorophene is a competitive inhibitor of the GRP78-peptide interaction. Biological investigations showed that this molecule induces the unfolded protein response, induces autophagy, and leads to apoptosis in a colon carcinoma cell model, which is known to be sensitive to GRP78 inhibition.Dressings and topical agents for preventing pressure ulcers

Zena Eh Moore, Joan WebsterPMID: 30537080 DOI: 10.1002/14651858.CD009362.pub3

Abstract

Pressure ulcers, localised injuries to the skin or underlying tissue, or both, occur when people cannot reposition themselves to relieve pressure on bony prominences. These wounds are difficult to heal, painful, expensive to manage and have a negative impact on quality of life. Prevention strategies include nutritional support and pressure redistribution. Dressing and topical agents aimed at prevention are also widely used, however, it remains unclear which, if any, are most effective. This is the first update of this review, which was originally published in 2013.To evaluate the effects of dressings and topical agents on pressure ulcer prevention, in people of any age, without existing pressure ulcers, but considered to be at risk of developing one, in any healthcare setting.

In March 2017 we searched the Cochrane Wounds Group Specialised Register, CENTRAL, MEDLINE, MEDLINE (In-Process & Other Non-Indexed Citations), Embase, and EBSCO CINAHL Plus. We searched clinical trials registries for ongoing trials, and bibliographies of relevant publications to identify further eligible trials. There was no restriction on language, date of trial or setting. In May 2018 we updated this search; as a result several trials are awaiting classification.

We included randomised controlled trials that enrolled people at risk of pressure ulcers.

Two review authors independently selected trials, assessed risk of bias and extracted data.

The original search identified nine trials; the updated searches identified a further nine trials meeting our inclusion criteria. Of the 18 trials (3629 participants), nine involved dressings; eight involved topical agents; and one included dressings and topical agents. All trials reported the primary outcome of pressure ulcer incidence.Topical agentsThere were five trials comparing fatty acid interventions to different treatments. Two trials compared fatty acid to olive oil. Pooled evidence shows that there is no clear difference in pressure ulcer incidence between groups, fatty acid versus olive oil (2 trials, n=1060; RR 1.28, 95% CI 0.76 to 2.17; low-certainty evidence, downgraded for very serious imprecision; or fatty acid versus standard care (2 trials, n=187; RR 0.70, 95% CI 0.41 to 1.18; low-certainty evidence, downgraded for serious risk of bias and serious imprecision). Trials reported that pressure ulcer incidence was lower with fatty acid-containing-treatment compared with a control compound of trisostearin and perfume (1 trial, n=331; RR 0.42, 95% CI 0.22 to 0.80; low-certainty evidence, downgraded for serious risk of bias and serious imprecision). Pooled evidence shows that there is no clear difference in incidence of adverse events between fatty acids and olive oil (1 trial, n=831; RR 2.22 95% CI 0.20 to 24.37; low-certainty evidence, downgraded for very serious imprecision).Four trials compared further different topical agents with placebo. Dimethyl sulfoxide (DMSO) cream may increase the risk of pressure ulcer incidence compared with placebo (1 trial, n=61; RR 1.99, 95% CI 1.10 to 3.57; low-certainty evidence; downgraded for serious risk of bias and serious imprecision). The other three trials reported no clear difference in pressure ulcer incidence between active topical agents and control/placebo; active lotion (1 trial, n=167; RR 0.73, 95% CI 0.45 to 1.19), Conotrane (1 trial, n=258; RR 0.74, 95% CI 0.52 to 1.07), Prevasore (1 trial, n=120; RR 0.33, 95% CI 0.04 to 3.11) (very low-certainty evidence, downgraded for very serious risk of bias and very serious imprecision). There was limited evidence from one trial to determine whether the application of a topical agent may delay or prevent the development of a pressure ulcer (Dermalex

9.8 days vs placebo 8.7 days). Further, two out of 76 reactions occurred in the Dermalex

group compared with none out of 91 in the placebo group (RR 6.14, 95% CI 0.29 to 129.89; very low-certainty evidence; downgraded for very serious risk of bias and very serious imprecision).DressingsSix trials (n = 1247) compared a silicone dressing with no dressing. Silicone dressings may reduce pressure ulcer incidence (any stage) (RR 0.25, 95% CI 0.16 to 0.41; low-certainty evidence; downgraded for very serious risk of bias). In the one trial (n=77) we rated as being at low risk of bias, there was no clear difference in pressure ulcer incidence between silicone dressing and placebo-treated groups (RR 1.95, 95% CI 0.18 to 20.61; low-certainty evidence, downgraded for very serious imprecision).One trial (n=74) reported no clear difference in pressure ulcer incidence when a thin polyurethane dressing was compared with no dressing (RR 1.31, 95% CI 0.83 to 2.07). In the same trial pressure ulcer incidence was reported to be higher in an adhesive foam dressing compared with no dressing (RR 1.65, 95% CI 1.10 to 2.48). We rated evidence from this trial as very low certainty (downgraded for very serious risk of bias and serious imprecision).Four trials compared other dressings with different controls. Trials reported that there was no clear difference in pressure ulcer incidence between the following comparisons: polyurethane film and hydrocolloid dressing (n=160, RR 0.58, 95% CI 0.24 to 1.41); Kang' huier versus routine care n=100; RR 0.42, 95% CI 0.08 to 2.05); 'pressure ulcer preventive dressing' (PPD) versus no dressing (n=74; RR 0.18, 95% CI 0.04 to 0.76) We rated the evidence as very low certainty (downgraded for very serious risk of bias and serious or very serious imprecision).

Most of the trials exploring the impact of topical applications on pressure ulcer incidence showed no clear benefit or harm. Use of fatty acid versus a control compound (a cream that does not include fatty acid) may reduce the incidence of pressure ulcers. Silicone dressings may reduce pressure ulcer incidence (any stage). However the low level of evidence certainty means that additional research is required to confirm these results.

Supplemental study on 2', 3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) activity in developing rat spinal cord lesions induced by hexachlorophene and cuprizone

Takeshi Kanno, Tetsuro Kurotaki, Naoaki Yamada, Yuki Tomonari, Junko Sato, Minoru Tsuchitani, Yoshiyasu KobayashiPMID: 31447458 DOI: 10.1292/jvms.19-0096

Abstract

In a previous study, we showed that 2', 3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) expression is induced in different temporal patterns in the cerebrum, cerebellum and medulla oblongata of hexachlorophene (HCP) and cuprizone (CPZ) treated rats. Here, we additionally examined the histopathological changes and CNPase expression in the spinal cord to clarify the reproducibility of different temporal patterns of CNPase expression in the spinal cord showing low degree or lack of spongy changes. Spongy changes were observed in HCP-treated rats, but not in CPZ-treated rats. Immunohistochemistry showed that intense expression of CNPase was not induced following HCP or CPZ treatment. Our data reveal that expression intensity of CNPase may be dependent on the degree of HCP- and CPZ-induced damage of the myelin sheath.Reversal of established liver fibrosis by IC-2-engineered mesenchymal stem cell sheets

Noriko Itaba, Yohei Kono, Kaori Watanabe, Tsuyoshi Yokobata, Hiroyuki Oka, Mitsuhiko Osaki, Hiroki Kakuta, Minoru Morimoto, Goshi ShiotaPMID: 31048740 DOI: 10.1038/s41598-019-43298-0

Abstract

Chronic hepatitis viral infection, alcoholic intoxication, and obesity cause liver fibrosis, which progresses to decompensated liver cirrhosis, a disease for which medical demands cannot be met. Since there are currently no approved anti-fibrotic therapies for established liver fibrosis, the development of novel modalities is required to improve patient prognosis. In this study, we clarified the anti-fibrotic effects of cell sheets produced from human bone marrow-derived mesenchymal stem cells (MSCs) incubated on a temperature-sensitive culture dish with the chemical compound IC-2. Orthotopic transplantation of IC-2-engineered MSC sheets (IC-2 sheets) remarkably reduced liver fibrosis induced by chronic CCladministration. Further, the marked production of fibrolytic enzymes such as matrix metalloproteinase (MMP)-1 and MMP-14, as well as thioredoxin, which suppresses hepatic stellate cell activation, was observed in IC-2 sheets. Moreover, the anti-fibrotic effect of IC-2 sheets was much better than that of MSC sheets. Finally, knockdown experiments revealed that MMP-14 was primarily responsible for the reduction of liver fibrosis. Here, we show that IC-2 sheets could be a promising therapeutic option for established liver fibrosis.